o-tolyl 10H-phenothiazine-10-carboxylate
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Overview
Description
O-tolyl 10H-phenothiazine-10-carboxylate is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of O-tolyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the reaction of 10-phenyl-10H-phenothiazine with a carboxylating agent under specific conditions to introduce the carboxylate group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
O-tolyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-tolyl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
O-tolyl 10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives, such as:
10-phenyl-10H-phenothiazine: Similar core structure but lacks the carboxylate group.
10H-phenothiazine-10-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Ethyl 10H-phenothiazine-10-carboxylate: Features an ethyl ester group instead of an O-tolyl group.
Properties
Molecular Formula |
C20H15NO2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2-methylphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO2S/c1-14-8-2-5-11-17(14)23-20(22)21-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)21/h2-13H,1H3 |
InChI Key |
GUKIJFIFHIRCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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